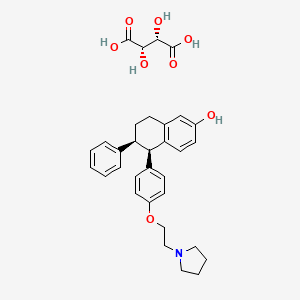

Lasofoxifene tartrate

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHJXCWEVNEDZ-LUDNRVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940655 | |

| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190791-29-8 | |

| Record name | Lasofoxifene tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190791-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASOFOXIFENE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Lasofoxifene Tartrate in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical and clinical studies of estrogen receptor-positive (ER+) breast cancer. This technical guide delineates the core mechanism of action of lasofoxifene tartrate in breast cancer cells, with a particular focus on its interaction with the estrogen receptor alpha (ERα), its impact on downstream signaling pathways, and its efficacy in the context of acquired resistance, notably in tumors harboring ESR1 mutations. This document provides a comprehensive overview of the molecular pharmacology of lasofoxifene, detailed experimental protocols for its study, and quantitative data to support its characterization as a potent and promising therapeutic agent.

Introduction

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses, and endocrine therapies targeting the ER signaling axis are a cornerstone of its treatment. However, the development of resistance to these therapies remains a major clinical challenge. Lasofoxifene has emerged as a promising therapeutic agent, demonstrating efficacy in inhibiting the proliferation of breast cancer cells, including those resistant to other endocrine treatments. This guide explores the fundamental mechanisms by which lasofoxifene exerts its anti-cancer effects.

Molecular Mechanism of Action

Lasofoxifene's primary mechanism of action is its high-affinity binding to estrogen receptors, particularly ERα, the key driver of proliferation in ER+ breast cancer. Unlike the endogenous ligand estradiol, which promotes a conformational state of ERα that facilitates coactivator recruitment and gene transcription, lasofoxifene binding induces a distinct conformation that favors corepressor binding and actively antagonizes ERα-mediated transcriptional activity.

Estrogen Receptor Binding and Antagonism

Lasofoxifene selectively binds to both ERα and ERβ with high affinity[1]. In breast cancer cells, it functions as a potent ERα antagonist, effectively blocking the proliferative signals mediated by estrogen[1][2]. This antagonistic activity is crucial for its therapeutic effect.

A key feature of lasofoxifene is its ability to stabilize an antagonist conformation of the ERα ligand-binding domain (LBD)[3][4]. This is particularly relevant in the context of ESR1 mutations, a common mechanism of acquired resistance to aromatase inhibitors. These mutations, often located in the LBD, lead to a constitutively active receptor that drives tumor growth in an estrogen-independent manner. X-ray crystallography studies have shown that lasofoxifene can effectively bind to and stabilize an antagonist conformation of the Y537S mutant ERα LBD, one of the most common ESR1 mutations[3][4]. This structural insight provides a molecular basis for lasofoxifene's efficacy in treating endocrine-resistant breast cancer[3][5].

Modulation of Gene Expression

By promoting a transcriptionally inactive conformation of ERα, lasofoxifene inhibits the expression of estrogen-responsive genes that are critical for cell cycle progression and proliferation. These include genes such as TFF1 (trefoil factor 1, also known as pS2) and GREB1 (growth regulation by estrogen in breast cancer 1)[6]. The downregulation of these and other pro-proliferative genes is a central component of lasofoxifene's anti-tumor activity. Furthermore, lasofoxifene's modulation of ERα can indirectly influence the expression of key cell cycle regulators like c-Myc and Cyclin D1, which are often downstream of the estrogen signaling pathway[7][8].

Impact on Downstream Signaling Pathways

The estrogen receptor signaling pathway exhibits significant crosstalk with other major signaling networks within the cell, including the PI3K/AKT/mTOR and MAPK pathways. While direct, extensive studies on lasofoxifene's modulation of these pathways are still emerging, its action as an ERα antagonist suggests an indirect inhibitory effect on these pro-survival pathways, which are often hyperactivated in endocrine-resistant breast cancer. The combination of lasofoxifene with inhibitors of these pathways, such as CDK4/6 inhibitors, has shown synergistic effects in preclinical models, further highlighting the interplay between these signaling cascades[3][9].

Data Presentation

Table 1: Binding Affinity of Lasofoxifene and Other Estrogen Receptor Ligands to ERα

| Compound | ERα Binding Affinity (Ki, nM) - Wild-Type | ERα Binding Affinity (Ki, nM) - Y537S Mutant | ERα Binding Affinity (Ki, nM) - D538G Mutant | Reference |

| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 | [3] |

| 4-Hydroxytamoxifen (B85900) (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 | [3] |

| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 | [3] |

Table 2: Proliferative Effects of Lasofoxifene in ER+ Breast Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Notes | Reference |

| T47D | Sulforaphane | 6.6 | Comparative compound | [2] |

| MCF-7 | Sulforaphane | 5 | Comparative compound | [2] |

| BT-474 | Sulforaphane | 15 | Comparative compound | [2] |

| T47D | Erucin | 7.6 | Comparative compound | [2] |

| MCF-7 | Erucin | 9.7 | Comparative compound | [2] |

| BT-474 | Erucin | 19.7 | Comparative compound | [2] |

| T47D | 4-Hydroxytamoxifen | 4.2 | Comparative compound | [2] |

| MCF-7 | 4-Hydroxytamoxifen | 3.2 | Comparative compound | [2] |

| BT-474 | 4-Hydroxytamoxifen | 5.7 | Comparative compound | [2] |

| T47D | Fulvestrant | 0.34 ± 0.10 | For ERα degradation | [10] |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of lasofoxifene's mechanism of action in breast cancer cell lines such as MCF-7 and T47D.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of lasofoxifene on the viability and proliferation of breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble, colored product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of medium containing various concentrations of lasofoxifene (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of lasofoxifene that inhibits cell growth by 50%).

Western Blot Analysis

Objective: To assess the effect of lasofoxifene on the expression and phosphorylation status of key proteins in the ER, PI3K/AKT, and MAPK signaling pathways.

Protocol:

-

Cell Culture and Lysis: Plate cells in 6-well plates and treat with lasofoxifene at desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

ERα (total)

-

Phospho-AKT (Ser473)

-

AKT (total)

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

ERK1/2 (total)

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the effect of lasofoxifene on the mRNA expression of estrogen-responsive genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with lasofoxifene as described for the Western blot protocol. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Example Primer Sequences for TFF1:

-

Forward: 5'-GGT GTC GAG TGT GCT AAT GAC-3'

-

Reverse: 5'-GGC AGC ATT GGT TTT GAG T-3'

-

-

Example Primer Sequences for GREB1:

-

Forward: 5'-AAG GAG AAG GAG AAG GAG AAG G-3'

-

Reverse: 5'-GCT TCT GAG GAG GAG GAG A-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of lasofoxifene on the recruitment of ERα to the promoter regions of its target genes.

Protocol:

-

Cell Treatment and Cross-linking: Treat breast cancer cells with lasofoxifene or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the chromatin overnight at 4°C with an anti-ERα antibody or a non-specific IgG as a negative control.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the estrogen response element (ERE) regions of target gene promoters (e.g., TFF1). Normalize the results to the input DNA.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Lasofoxifene's core mechanism of action in breast cancer cells.

Caption: Experimental workflow for characterizing lasofoxifene's action.

Conclusion

This compound represents a potent, third-generation SERM with a well-defined mechanism of action in ER+ breast cancer cells. Its ability to act as a direct antagonist of ERα, even in the presence of activating ESR1 mutations, underscores its clinical potential. By inducing a transcriptionally inactive conformation of ERα, lasofoxifene effectively inhibits the expression of key pro-proliferative genes, leading to the suppression of tumor cell growth. The detailed experimental protocols and compiled data within this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of lasofoxifene in the treatment of ER+ breast cancer. Future research focusing on the intricate crosstalk between lasofoxifene-modulated ER signaling and other critical cellular pathways will undoubtedly provide deeper insights into its anti-cancer effects and inform the development of novel combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. onclive.com [onclive.com]

- 6. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen regulation of cyclin E2 requires cyclin D1 but not c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

An In-Depth Technical Guide to the Binding Affinity of Lasofoxifene Tartrate for Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lasofoxifene (B133805) tartrate for estrogen receptor alpha (ERα). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes. Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated high-affinity binding to ERα, a critical factor in its therapeutic effects.[1][2]

Quantitative Binding Affinity Data

Lasofoxifene exhibits a high binding affinity for ERα, comparable to the natural ligand estradiol (B170435) and significantly greater than some other SERMs like tamoxifen (B1202) and raloxifene.[2][3] The binding affinity is typically quantified using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the quantitative data for the binding affinity of lasofoxifene tartrate to both wild-type and mutant forms of ERα.

| Parameter | Value (nM) | Receptor Type | Comments |

| Ki | 0.21 ± 0.06 | Wild-Type ERα LBD | Comparable to estradiol (Kd = 0.22 ± 0.11 nM) and higher affinity than 4-hydroxytamoxifen (B85900) (4-OHT) (Ki = 0.12 ± 0.003 nM) and fulvestrant (B1683766) (Ki = 0.13 ± 0.03 nM). |

| Ki | 2.34 ± 0.60 | Y537S Mutant ERα LBD | The Y537S mutation reduces the affinity of lasofoxifene, but it still binds with high affinity.[4] |

| Ki | 2.19 ± 0.24 | D538G Mutant ERα LBD | The D538G mutation also reduces affinity, though lasofoxifene's binding remains potent.[4] |

| IC50 | 1.5 | ERα | Demonstrates a higher affinity when compared to estradiol (IC50 = 4.8 nM) and is at least 10-fold higher than that of tamoxifen.[3] |

| IC50 | 2.88 ± 0.34 | WT/Y537S heterozygous cells | Shows potent inhibition in cells with the Y537S mutation.[5] |

Experimental Protocols

The determination of lasofoxifene's binding affinity for ERα is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (lasofoxifene) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay for Lasofoxifene and ERα

1. Objective: To determine the Ki and IC50 of this compound for ERα.

2. Materials and Reagents:

-

ERα Source: Recombinant human ERα ligand-binding domain (LBD) or cytosol preparations from ER-positive cell lines (e.g., MCF-7) or rat uterine tissue.

-

Radioligand: [³H]-estradiol with high specific activity.

-

Unlabeled Competitor: this compound.

-

Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), 10% glycerol, pH 7.4. DTT should be added fresh.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: Appropriate for radioisotope counting.

-

96-well plates and filtration apparatus.

3. Experimental Procedure:

-

Preparation of ERα:

-

If using uterine cytosol, homogenize fresh or frozen rat uteri in ice-cold TEDG buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

Perform ultracentrifugation of the supernatant to obtain the cytosolic fraction containing ERα.

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Assay Setup:

-

Perform the assay in 96-well plates in a final volume of 250 µL.

-

Add a fixed amount of ERα preparation (e.g., 50-100 µg of protein) to each well.

-

Add a fixed concentration of [³H]-estradiol (typically at or below its Kd value, e.g., 0.5-1.0 nM).

-

Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) to compete with the radioligand.

-

Include control wells for total binding (ERα + [³H]-estradiol) and non-specific binding (ERα + [³H]-estradiol + a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the receptor-ligand complexes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the lasofoxifene concentration.

-

Determine the IC50 value, which is the concentration of lasofoxifene that inhibits 50% of the specific binding of [³H]-estradiol.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for ERα.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of lasofoxifene, the following diagrams have been generated using the DOT language.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Antagonistic signaling pathway of lasofoxifene at ERα.

Mechanism of Action

Lasofoxifene's high binding affinity for ERα is the foundation of its mechanism of action as a SERM. Upon binding to the ligand-binding domain of ERα, lasofoxifene induces a conformational change in the receptor.[6][7] This structural alteration, particularly the repositioning of helix 12, prevents the binding of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes.[6][7] Instead, the lasofoxifene-ERα complex can recruit corepressor proteins to the estrogen response elements on the DNA, leading to the inhibition of gene transcription in tissues like the breast.[1]

A key interaction for lasofoxifene's antiestrogenic effects is the formation of a salt bridge with the Aspartate 351 residue within the ligand-binding pocket of ERα.[6][7] This interaction helps to stabilize the antagonistic conformation of the receptor.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. A kinetic model identifies phosphorylated estrogen receptor-α (ERα) as a critical regulator of ERα dynamics in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

In-depth Technical Guide: In Vivo Pharmacokinetics and Bioavailability of Lasofoxifene Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical and clinical studies for the treatment of osteoporosis and other estrogen-receptor-related conditions. A thorough understanding of its in vivo pharmacokinetics and bioavailability is paramount for its continued development and potential therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Lasofoxifene tartrate, with a focus on in vivo studies in relevant preclinical species and humans. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key processes are presented to offer a complete resource for researchers in the field.

Introduction

Lasofoxifene is a nonsteroidal SERM that exhibits tissue-selective estrogenic and antiestrogenic activities.[1] Its unique profile suggests potential benefits in bone health without the associated risks of traditional hormone replacement therapies.[1] The in vivo evaluation of Lasofoxifene's pharmacokinetic properties is crucial for determining appropriate dosing regimens, understanding its metabolic fate, and predicting its efficacy and safety profile in humans.

Pharmacokinetic Profile of Lasofoxifene

The pharmacokinetic profile of Lasofoxifene has been characterized in various species, including rats, monkeys, and humans. These studies have provided valuable insights into its absorption, bioavailability, and disposition.

Absorption and Bioavailability

Following oral administration, Lasofoxifene is well-absorbed. In a comparative study in rats, Lasofoxifene demonstrated an oral bioavailability of 62%.[2] In postmenopausal women, peak plasma concentrations (Cmax) are typically reached between 6.0 to 7.3 hours (Tmax) after oral administration.[2]

Distribution

Preclinical studies in rats using radiolabeled Lasofoxifene ([14C]LAS) have shown that the compound distributes rapidly into tissues, with most tissues reaching maximal concentrations within 1 hour.[3]

Metabolism

Lasofoxifene undergoes extensive metabolism in both rats and monkeys, with unchanged drug being undetectable in urine and bile.[3] The primary metabolic pathways include hydroxylation, methylation, oxidation of the pyrrolidine (B122466) ring, and direct conjugation with glucuronic acid and sulfuric acid.[3] In both species, Lasofoxifene and its glucuronide conjugate are the major circulating drug-related entities.[3]

Excretion

The primary route of excretion for Lasofoxifene and its metabolites is through the feces in both rats and monkeys.[3] Studies in bile duct-cannulated rats suggest that fecal excretion is mainly a result of biliary excretion rather than incomplete absorption.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Lasofoxifene from in vivo studies.

Table 1: Pharmacokinetic Parameters of Lasofoxifene in Preclinical Species (Oral Administration)

| Species | Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat (Sprague-Dawley) | 10 mg/kg | Data not specified | Data not specified | Data not specified | 4.3 | 62 | [2][4] |

| Monkey (Cynomolgus) | 1.0 mg/kg | Data not specified | Data not specified | Data not specified | 10.6 | Data not specified | [4][5] |

| Monkey (Cynomolgus) | 5.0 mg/kg | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [5] |

Note: Specific AUC and Cmax values for preclinical studies were not available in the searched literature. The half-life values are for a similar SERM, droloxifene, and are provided for comparative context.

Table 2: Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women (Oral Administration)

| Daily Dose | AUC (0-24h) (ng·h/mL) | Cmax (ng/mL) | Mean Half-life (h) | Reference |

| 0.01 mg | 1.67 | 0.09 | 165 | [4] |

| 0.03 mg | Range not specified | Range not specified | 165 | [4] |

| 0.1 mg | Range up to 137 | Range up to 6.43 | 165 | [4] |

| 0.3 mg | Range up to 137 | Range up to 6.43 | 165 | [4] |

| 1 mg | 137 | 6.43 | 165 | [4] |

Experimental Protocols

This section details the methodologies for key experiments in the in vivo pharmacokinetic evaluation of Lasofoxifene.

Animal Studies

4.1.1. Animal Models

-

Species: Sprague-Dawley rats and Cynomolgus monkeys are commonly used preclinical species.[3][5][6]

-

Health Status: Healthy, adult animals are used. For specific studies, surgically postmenopausal models (ovariectomized) may be employed.[5]

-

Acclimatization: Animals should be acclimatized to the laboratory environment before the study.

4.1.2. Dosing

-

Route of Administration: Oral gavage is the standard method for oral administration in rats.[6]

-

Vehicle: The drug is typically suspended in a vehicle such as a 0.5% aqueous solution of carboxymethylcellulose.

-

Dose Volume: Dose volumes are calculated based on the animal's body weight (e.g., 10 mL/kg for rats).

4.1.3. Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common sites for blood collection in rats include the tail vein or via cardiac puncture under anesthesia for terminal samples.[7]

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used for the quantification of Lasofoxifene in plasma samples. While a specific method for Lasofoxifene is not detailed in the provided results, a method for the similar compound Raloxifene (B1678788) can be adapted.[2][8][9]

4.2.1. Sample Preparation

-

Protein Precipitation: A simple protein precipitation method is often employed. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is transferred for analysis.

4.2.2. HPLC-MS/MS Conditions (Adapted from Raloxifene Methods)

-

HPLC Column: A reverse-phase C18 column is commonly used.[8]

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Visualizations

Metabolic Pathway of Lasofoxifene

Caption: Metabolic pathways of Lasofoxifene in vivo.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

This technical guide has synthesized the available in vivo pharmacokinetic and bioavailability data for this compound. The information presented, including quantitative data, detailed experimental protocols, and illustrative diagrams, provides a solid foundation for researchers and drug development professionals. While the oral bioavailability in rats is good, the extensive metabolism highlights the importance of understanding its metabolic pathways for predicting drug-drug interactions and inter-species differences. Further studies providing more detailed quantitative pharmacokinetic data in preclinical species would be beneficial for refining pharmacokinetic models and supporting the ongoing clinical development of Lasofoxifene.

References

- 1. [Lasofoxifene, a next generation estrogen receptor modulator: preclinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unsw.edu.au [research.unsw.edu.au]

- 4. Clinical pharmacology of multiple doses of lasofoxifene in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of lasofoxifene on bone in surgically postmenopausal cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre- and postnatal development studies of lasofoxifene, a selective estrogen receptor modulator (SERM), in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 8. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Lasofoxifene Tartrate's Impact on Bone Mineral Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of lasofoxifene (B133805) tartrate on bone mineral density (BMD), drawing from key clinical trials. It is designed to be a resource for researchers, scientists, and professionals involved in drug development in the field of osteoporosis and bone metabolism.

Introduction

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis.[1] Like other SERMs, it exhibits tissue-selective estrogenic and anti-estrogenic effects. In bone, lasofoxifene acts as an estrogen agonist, leading to a reduction in bone turnover and an increase in bone mineral density.[1] This guide summarizes the key quantitative data from major clinical trials, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.

Quantitative Data on Bone Mineral Density and Bone Turnover Markers

The effects of lasofoxifene on BMD and bone turnover markers have been evaluated in several large-scale, randomized, placebo-controlled clinical trials, most notably the Phase II studies, the Osteoporosis Prevention and Lipid Lowering (OPAL) study, and the Phase III Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) and Comparison of Raloxifene (B1678788) and Lasofoxifene (CORAL) trials.[1][2]

Effects on Bone Mineral Density

The following tables summarize the mean percentage change in BMD from baseline at the lumbar spine and femoral neck observed in key clinical trials of lasofoxifene.

Table 1: Mean Percentage Change in Lumbar Spine BMD from Baseline

| Clinical Trial | Treatment Group | Duration | Mean % Change in Lumbar Spine BMD | Comparator(s) |

| Phase II Study | Lasofoxifene 0.25 mg/day | 2 years | +1.8% | Raloxifene 60 mg/day: -0.1%; Placebo: -1.7% |

| Lasofoxifene 1.0 mg/day | 2 years | +2.2% | ||

| OPAL Study | Lasofoxifene 0.025 mg/day | 2 years | +1.5% | Placebo: -0.7% |

| Lasofoxifene 0.25 mg/day | 2 years | +2.3% | ||

| Lasofoxifene 0.5 mg/day | 2 years | +2.3% | ||

| PEARL Study | Lasofoxifene 0.25 mg/day | 3 years | +3.3% | Placebo: Not explicitly stated as % change |

| Lasofoxifene 0.5 mg/day | 3 years | +3.3% | ||

| CORAL Trial | Lasofoxifene 0.25 mg/day | 2 years | Statistically significant increase vs. placebo & raloxifene | Raloxifene 60 mg/day; Placebo |

Table 2: Mean Percentage Change in Femoral Neck BMD from Baseline

| Clinical Trial | Treatment Group | Duration | Mean % Change in Femoral Neck BMD | Comparator(s) |

| PEARL Study | Lasofoxifene 0.25 mg/day | 3 years | +2.7% | Placebo: Not explicitly stated as % change |

| Lasofoxifene 0.5 mg/day | 3 years | +3.3% | ||

| CORAL Trial | Lasofoxifene 0.25 mg/day | 2 years | Statistically significant increase vs. placebo & raloxifene | Raloxifene 60 mg/day; Placebo |

Effects on Bone Turnover Markers

Lasofoxifene has been shown to significantly reduce markers of bone resorption and formation, indicating a decrease in the rate of bone remodeling.

Table 3: Effects of Lasofoxifene on Key Bone Turnover Markers

| Marker | Trial | Treatment Group | Duration | Observation |

| Serum C-telopeptide of type I collagen (CTX) | PEARL Study | Lasofoxifene 0.25 mg/day & 0.5 mg/day | 36 months | Significant decrease compared to placebo.[3] |

| Serum procollagen (B1174764) type I N-propeptide (PINP) | PEARL Study | Lasofoxifene 0.25 mg/day & 0.5 mg/day | 36 months | Significant decrease compared to placebo.[3] |

| Serum Osteocalcin | PEARL Study | Lasofoxifene 0.25 mg/day & 0.5 mg/day | 36 months | Significant decrease compared to placebo.[3] |

| Serum Bone-Specific Alkaline Phosphatase (BSAP) | PEARL Study | Lasofoxifene 0.25 mg/day & 0.5 mg/day | 36 months | Significant decrease compared to placebo.[3] |

| Urinary N-telopeptide (NTX) | Phase II Study | Lasofoxifene 0.25 mg/day & 1.0 mg/day | 2 years | Significant decrease compared to placebo.[1] |

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials assessing the efficacy of lasofoxifene on bone health.

Study Designs and Participant Characteristics

-

PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial : This was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[4] It enrolled postmenopausal women aged 59-80 years with osteoporosis, defined as a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[4]

-

OPAL (Osteoporosis Prevention and Lipid Lowering) Study : This was a Phase III program consisting of two identical, randomized, double-blind, placebo-controlled trials. The studies enrolled postmenopausal women and the primary endpoint was the change in lumbar spine BMD over two years.[1]

-

CORAL (Comparison of Raloxifene and Lasofoxifene) Trial : This Phase 3, multicenter, double-blind, randomized, placebo- and active-controlled study compared the effects of lasofoxifene and raloxifene on BMD and bone turnover markers in postmenopausal women.[2]

Bone Mineral Density (BMD) Measurement

-

Technique : Dual-energy X-ray absorptiometry (DXA) was the standard method for BMD assessment in all major trials.[1][5]

-

Measurement Sites : BMD was typically measured at the lumbar spine (L1-L4) and the hip (total hip and femoral neck).[1]

-

Quality Control : To ensure consistency and accuracy in multicenter trials, centralized quality control procedures for DXA are crucial. This often involves:

-

Standardization of scanning protocols across all participating centers.

-

Use of standardized phantoms for daily calibration of the DXA machines.

-

Centralized review and analysis of all DXA scans by a dedicated reading center to minimize inter-operator variability.

-

Cross-calibration of densitometers, especially when different models or manufacturers (e.g., Hologic, GE Lunar) are used across study sites.[6][7]

-

Vertebral Fracture Assessment

-

Methodology : In the PEARL trial, incident vertebral fractures were assessed using lateral spine radiographs.[4] The evaluation of these radiographs was performed centrally using the Genant semi-quantitative method.[8][9]

-

Genant Semi-quantitative Method : This is a visual scoring system where each vertebra from T4 to L4 is graded on a scale of 0 to 3 based on the degree of height reduction.[8][9]

Biochemical Markers of Bone Turnover

-

Sample Collection : Serum and urine samples were collected at baseline and at specified intervals throughout the studies (e.g., 6, 12, 24, and 36 months in the PEARL study).[3]

-

Assay Methods : Specific immunoassays were used to quantify the concentrations of bone turnover markers. While the exact models of analyzers can vary, the following types of assays were commonly employed:

-

Serum CTX : Automated electrochemiluminescence immunoassays (ECLIA), such as the Roche Elecsys® ß-CrossLaps assay, were often used.[3]

-

Serum PINP : Radioimmunoassays (RIA), like the Orion Diagnostica UniQ™ PINP RIA, or automated immunoassays were utilized.[3]

-

Serum Osteocalcin and Bone-Specific Alkaline Phosphatase (BSAP) : Various immunoassays were employed for their measurement.[3]

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Lasofoxifene in Bone

Caption: Lasofoxifene's signaling pathway in bone cells.

Experimental Workflow for a Clinical Trial Assessing BMD

Caption: Workflow of a typical clinical trial for BMD assessment.

Logical Relationship of Lasofoxifene's Effects

Caption: Logical flow of lasofoxifene's effects on bone health.

Conclusion

The extensive clinical trial data demonstrate that lasofoxifene tartrate is effective in increasing bone mineral density at key skeletal sites and reducing bone turnover in postmenopausal women with osteoporosis.[1][3] Its mechanism as a selective estrogen receptor modulator provides a targeted approach to managing bone loss. The rigorous methodologies employed in the PEARL, OPAL, and CORAL trials provide a strong evidence base for its skeletal efficacy. This technical guide serves as a consolidated resource for understanding the quantitative effects and the scientific foundation of lasofoxifene's role in bone health.

References

- 1. Lasofoxifene: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sermonixpharma.com [sermonixpharma.com]

- 3. Effects of 3 years of lasofoxifene treatment on bone turnover markers in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A randomised, double-blinded, placebo-controlled, trial to determine the individual response in bone turnover markers to lasofoxifene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross calibration of DXA as part of an equipment replacement program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vertebral fracture assessment using a semiquantitative technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tissue-Selective Estrogenic Activity of Lasofoxifene Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), exhibits a distinct tissue-selective profile of estrogenic and antiestrogenic activities. This technical guide provides a comprehensive overview of the preclinical and clinical data that characterize the tissue-selective actions of Lasofoxifene tartrate. Detailed experimental methodologies for key assays are presented alongside quantitative data on its binding affinity for estrogen receptors, in vitro potency, and in vivo effects on bone, uterine, and breast tissues. Signaling pathways and experimental workflows are visualized to further elucidate its mechanism of action and the rationale behind its clinical applications in postmenopausal osteoporosis and its investigational use in estrogen receptor-positive (ER+) breast cancer.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and elicit tissue-specific agonist or antagonist effects.[1] This duality allows for the beneficial effects of estrogen in certain tissues, such as bone, while mitigating potential adverse effects in others, like the uterus and breast.[1] this compound is a potent, orally bioavailable SERM that has been extensively studied for its favorable tissue-selective profile.[2][3] It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] This document serves as a technical resource, consolidating the key data and methodologies used to investigate the tissue-selective estrogenic activity of Lasofoxifene.

Molecular Mechanism and Signaling

Lasofoxifene's tissue-selective activity is rooted in its differential interaction with ERα and ERβ in various target cells. The binding of Lasofoxifene to the ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins. The balance of these co-regulators, which varies between cell types, ultimately determines whether Lasofoxifene will act as an agonist or an antagonist.

-

In Bone: Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of endogenous estrogen. It is thought to promote the survival of osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells), thereby increasing bone mineral density and reducing fracture risk.

-

In the Uterus: Lasofoxifene exhibits predominantly antagonistic effects, minimizing the risk of endometrial hyperplasia and cancer that can be associated with estrogen therapy.

-

In the Breast: Lasofoxifene functions as an estrogen antagonist, blocking estrogen-dependent proliferation of breast cancer cells. This has been a key area of investigation for its potential role in the prevention and treatment of ER+ breast cancer.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| Lasofoxifene | Wild-Type ERα | 0.21 ± 0.06 | [4] |

| Estradiol (E2) | Wild-Type ERα | 0.22 ± 0.11 (Kd) | [4] |

| 4-hydroxytamoxifen (4-OHT) | Wild-Type ERα | 0.12 ± 0.003 | [4] |

| Fulvestrant | Wild-Type ERα | 0.13 ± 0.03 | [4] |

| Lasofoxifene | Y537S Mutant ERα | 2.34 ± 0.60 | [4] |

| Lasofoxifene | D538G Mutant ERα | 2.19 ± 0.24 | [4] |

Table 2: In Vitro Potency in Breast Cancer Cells

| Cell Line | Assay | Parameter | Value (nM) | Reference |

| MCF-7 (WT/Y537S ESR1) | Transcriptional Reporter Assay | IC50 | 2.88 ± 0.34 | [5] |

| MCF-7 (WT/D538G ESR1) | Transcriptional Reporter Assay | IC50 | Not explicitly stated for Lasofoxifene | [5] |

Table 3: Clinical Efficacy in Postmenopausal Women with Osteoporosis (PEARL Trial)

| Parameter | Lasofoxifene 0.25 mg/day | Lasofoxifene 0.5 mg/day | Placebo | Reference |

| Fracture Risk Reduction (3 years) | ||||

| Vertebral Fractures | 31% (p=0.002) | 42% (p<0.001) | - | [3][6] |

| Non-vertebral Fractures | 14% (p=0.13) | 22% (p=0.02) | - | [3] |

| Bone Mineral Density (BMD) Change (3 years) | ||||

| Lumbar Spine | +3.3% (p<0.001) | +3.3% (p<0.001) | - | [3][7] |

| Femoral Neck | +2.7% (p<0.001) | +3.3% (p<0.001) | - | [3][7] |

| Breast Cancer Risk Reduction (5 years) | ||||

| ER+ Breast Cancer | 84% (at 3 years) | 81% | - | [3] |

| All Breast Cancers | - | 79% | - | [3] |

| Uterine Effects (5 years) | ||||

| Endometrial Thickness Change (mm) | +1.19 (p=0.001) | +1.43 (p<0.001) | -0.72 | [8] |

| Vaginal Bleeding (%) | 2.2% (p=0.012) | 2.6% (p=0.001) | 1.3% | [8] |

Table 4: Bone Turnover Markers in Postmenopausal Women with Osteoporosis (PEARL Trial Sub-study)

| Marker | Lasofoxifene 0.25 mg/day (% change from baseline at 24 months) | Lasofoxifene 0.5 mg/day (% change from baseline at 24 months) | Placebo (% change from baseline at 24 months) | Reference |

| Serum CTX | -12% | -17% | +34% | [3] |

| Serum P1NP | -33% | -33% | +3% | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Lasofoxifene are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Uteri from ovariectomized Sprague-Dawley rats.

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[9]

-

[3H]-Estradiol.

-

Test compound (Lasofoxifene) and unlabeled estradiol.

-

Hydroxylapatite slurry.

-

-

Procedure:

-

Prepare uterine cytosol by homogenizing uteri in ice-cold TEDG buffer and ultracentrifuging to obtain the supernatant containing the ER.[9]

-

In reaction tubes, incubate a fixed concentration of [3H]-Estradiol with uterine cytosol and increasing concentrations of the test compound.[10]

-

Incubate for 18-20 hours at 4°C to reach equilibrium.[10][11]

-

Separate bound from free radioligand by adding cold hydroxylapatite slurry and centrifuging.[10]

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Plot the percentage of bound [3H]-Estradiol against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC50 value.

-

Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce or inhibit gene transcription mediated by the estrogen receptor.

-

Materials:

-

Human breast cancer cell line expressing ER (e.g., T47D or MCF-7).[12][13]

-

Estrogen-responsive element (ERE)-luciferase reporter plasmid.[12]

-

Control plasmid expressing Renilla luciferase.[8]

-

Transfection reagent.

-

Test compound (Lasofoxifene), estradiol, and anti-estrogen (e.g., ICI 182,780).

-

Dual-luciferase assay reagents.[14]

-

-

Procedure:

-

Co-transfect cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.[8]

-

Plate the transfected cells and treat with various concentrations of the test compound. For antagonist activity, co-treat with a fixed concentration of estradiol.

-

After a 24-hour incubation, lyse the cells.[15]

-

Measure the firefly luciferase activity, which is proportional to the activation of the ERE promoter.

-

Measure the Renilla luciferase activity to normalize for transfection efficiency and cell number.[16]

-

Calculate the relative luciferase activity and plot against the log concentration of the test compound to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

-

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This in vivo model is used to evaluate the effects of compounds on bone loss due to estrogen deficiency.

-

Animals:

-

Procedure:

-

Perform bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals serve as controls.[7]

-

Allow a recovery period and for bone loss to initiate (typically 2 weeks).[17]

-

Administer the test compound (Lasofoxifene) or vehicle daily via oral gavage for a specified duration (e.g., 12 weeks or longer).

-

At the end of the treatment period, collect blood and urine for analysis of bone turnover markers (e.g., osteocalcin, CTX).[3][4]

-

Euthanize the animals and harvest femurs, tibiae, and lumbar vertebrae for bone mineral density (BMD) analysis using peripheral quantitative computed tomography (pQCT) or micro-CT.[3][4]

-

Perform bone histomorphometry on decalcified bone sections to assess trabecular bone volume, thickness, and number.[4][18]

-

Harvest and weigh the uteri to assess for estrogenic (agonistic) effects.[19]

-

MCF-7 Breast Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds on estrogen-dependent breast cancer.

-

Animals and Cells:

-

Procedure:

-

Implant an estrogen pellet subcutaneously in the mice to support the growth of the estrogen-dependent MCF-7 cells.[22]

-

Inject MCF-7 cells, often mixed with Matrigel, subcutaneously into the flank of the mice.[23]

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[23]

-

Administer the test compound (Lasofoxifene) or vehicle daily.

-

Measure tumor volume regularly (e.g., twice weekly) with calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and perform immunohistochemical analysis for biomarkers such as ERα and the proliferation marker Ki-67.[24][25]

-

Conclusion

The comprehensive data from in vitro and in vivo studies demonstrate that this compound is a potent selective estrogen receptor modulator with a distinct and clinically relevant tissue-selective profile. It exhibits estrogen agonist activity in bone, leading to the preservation of bone mineral density and a reduction in fracture risk. Conversely, it acts as an estrogen antagonist in the breast and has minimal estrogenic effects on the uterus, highlighting its potential for the long-term management of postmenopausal conditions with a favorable safety profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development who are investigating SERMs and other hormone-modulating therapies.

References

- 1. accegen.com [accegen.com]

- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 3. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histomorphometric Analysis of the Spine and Femur in Ovariectomized Rats Using Micro-Computed Tomographic Scan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Histological and Histomorphometric Analyses of Bone Regeneration in Osteoporotic Rats Using a Xenograft Material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. scilit.com [scilit.com]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 17. Rat Model for Osteoporosis - Enamine [enamine.net]

- 18. Histomorphometric evaluation of the effects of ovariectomy on bone turnover in rat caudal vertebrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 22. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Crystal Structure of Lasofoxifene Tartrate Complexed with Estrogen Receptor-Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lasofoxifene (B133805) tartrate in complex with the ligand-binding domain (LBD) of the human estrogen receptor-alpha (ERα). Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), demonstrates a unique binding mode that underpins its antagonistic effects in breast tissue, making it a significant molecule in the development of therapies for ER-positive breast cancer. This document details the experimental procedures for structure determination, presents key quantitative data, and illustrates the molecular interactions and resulting signaling pathways.

Quantitative Data Summary

The following tables summarize the critical quantitative data associated with the interaction of lasofoxifene with ERα.

Table 1: Crystallographic Data for the Lasofoxifene-ERα LBD Complex

| Parameter | Value |

| PDB ID | 2OUZ |

| Resolution | 2.0 Å |

| R-value work | 0.199 |

| R-value free | 0.269 |

| Macromolecule | Estrogen Receptor Alpha (residues 301-553) |

| Ligand | Lasofoxifene |

Table 2: Binding Affinity of Lasofoxifene and Other Ligands to ERα LBD

| Ligand | Receptor | Binding Affinity (Kᵢ, nM) |

| Lasofoxifene | Wild-Type ERα | 0.21 ± 0.06 |

| Estradiol (E2) | Wild-Type ERα | 0.22 ± 0.11 (Kd) |

| 4-Hydroxytamoxifen (4-OHT) | Wild-Type ERα | 0.12 ± 0.003 |

| Fulvestrant | Wild-Type ERα | 0.13 ± 0.03 |

| Lasofoxifene | Y537S Mutant ERα | 2.34 ± 0.60 |

| 4-Hydroxytamoxifen (4-OHT) | Y537S Mutant ERα | 2.64 ± 0.40 |

| Fulvestrant | Y537S Mutant ERα | 3.68 ± 0.77 |

| Lasofoxifene | D538G Mutant ERα | 2.19 ± 0.24 |

| 4-Hydroxytamoxifen (4-OHT) | D538G Mutant ERα | 2.29 ± 0.80 |

| Fulvestrant | D538G Mutant ERα | 5.06 ± 1.16 |

Experimental Protocols

The following sections detail the methodologies employed in the expression, purification, crystallization, and structure determination of the lasofoxifene-ERα LBD complex.

Protein Expression and Purification

The ligand-binding domain of human ERα, encompassing residues 301-553, was utilized for this study.

-

Gene Amplification and Cloning : The DNA sequence encoding the ERα LBD was amplified using the polymerase chain reaction (PCR). The amplified product was subsequently ligated into a pET23b expression vector (Novagen), which is suitable for high-level protein expression in Escherichia coli.

-

Overexpression : The pET23b-ERα LBD construct was transformed into an appropriate E. coli expression strain. Protein expression was induced by the addition of 50 µM isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. The cells were then incubated overnight at 25°C to allow for protein expression.

-

Cell Lysis and Initial Purification : The E. coli cells were harvested by centrifugation. The cell pellet was resuspended in a suitable lysis buffer and the cells were lysed to release the expressed protein. Initial purification steps likely involved affinity chromatography, taking advantage of a tag encoded by the pET23b vector (e.g., a hexa-histidine tag), followed by further purification steps to achieve homogeneity.

-

Carboxymethylation : The purified ERα LBD was carboxymethylated. This step is often employed to modify cysteine residues, preventing disulfide bond formation and improving protein stability and solubility.

-

Complex Formation : The purified and carboxymethylated ERα LBD was incubated with lasofoxifene to form the protein-ligand complex.

Crystallization

The co-crystallization method was employed to obtain crystals of the lasofoxifene-ERα LBD complex.

-

Concentration : The purified lasofoxifene-ERα LBD complex was concentrated to a suitable concentration for crystallization trials.

-

Crystallization Screening : Crystallization conditions were screened using vapor diffusion methods (hanging or sitting drop). This involves mixing the concentrated protein-ligand complex with a variety of precipitant solutions to identify conditions that promote crystal growth.

-

Crystal Growth : Crystals of the complex were grown and optimized to a size and quality suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Processing

-

Crystal Mounting and Cryo-protection : A single, well-formed crystal was mounted in a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing to prevent ice crystal formation.

-

Data Collection : X-ray diffraction data were collected from the frozen crystal. The crystal was rotated in the X-ray beam, and the resulting diffraction pattern was recorded on a detector.[1] This process, known as the rotation or oscillation method, allows for the collection of a complete dataset.[1]

-

Data Processing : The collected diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[2] This involves several steps, including indexing the diffraction pattern, integrating the reflection intensities, and scaling and merging the data from multiple images.[1][2]

Molecular Interactions and Signaling Pathways

The crystal structure of the lasofoxifene-ERα LBD complex reveals the molecular basis for its antagonistic activity.

Binding of Lasofoxifene to the ERα Ligand-Binding Pocket

Lasofoxifene binds within the hydrophobic ligand-binding pocket of the ERα LBD. The tetrahydronaphthalene core of lasofoxifene is situated between hydrophobic residues.[3] A key interaction is the formation of a hydrogen bond network involving the hydroxyl group of lasofoxifene, the guanidinium (B1211019) group of Arginine 394, and the carboxylate of Glutamate 353.[3] The pendant side chain of lasofoxifene extends towards the surface of the protein, where its pyrrolidine (B122466) nitrogen forms an interaction with Aspartate 351.[4]

Antagonistic Conformation and Inhibition of Coactivator Binding

The binding of lasofoxifene induces a significant conformational change in the ERα LBD, particularly in the C-terminal helix, known as Helix 12 (H12). In the presence of an agonist like estradiol, H12 adopts a conformation that seals the ligand-binding pocket and forms part of the Activation Function-2 (AF-2) surface, which is crucial for the recruitment of coactivator proteins.[5]

Lasofoxifene, however, repositions H12 in a way that it sterically hinders the formation of the AF-2 surface.[6] This altered conformation of H12 physically blocks the binding of coactivator proteins, which typically contain an LXXLL motif that interacts with the AF-2 cleft.[6] By preventing coactivator recruitment, lasofoxifene inhibits the transcriptional activation of estrogen-responsive genes.[5][7] Furthermore, this antagonistic conformation may facilitate the recruitment of corepressor proteins, such as NCoR1 and SMRT, which further contribute to the repression of gene transcription.[8]

Downstream Signaling and Gene Regulation

The inhibition of coactivator binding and potential recruitment of corepressors by the lasofoxifene-ERα complex leads to the repression of a suite of downstream target genes that are normally activated by estrogen. These genes are often involved in cell proliferation and survival. By blocking their expression, lasofoxifene exerts its anti-proliferative effects in ER-positive breast cancer cells. Examples of genes repressed by ERα antagonists include those involved in cell cycle progression.[9]

Visualizations

Experimental Workflow for Structure Determination

Caption: Workflow for the determination of the lasofoxifene-ERα complex crystal structure.

ERα Signaling Pathway: Agonist vs. Antagonist

Caption: Comparison of ERα signaling pathways activated by an agonist versus an antagonist.

References

- 1. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 7. onclive.com [onclive.com]

- 8. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen Receptor Alpha Represses Transcription of Early Target Genes via p300 and CtBP1 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antagonist Activity of Lasofoxifene on ER+ Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antagonist activity of Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), on estrogen receptor-positive (ER+) breast cancer cells. This document details the quantitative efficacy of Lasofoxifene, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.

Quantitative Efficacy of Lasofoxifene

Lasofoxifene demonstrates high-affinity binding to estrogen receptor alpha (ERα) and potent antagonist activity in ER+ breast cancer cells, including those with acquired resistance to other endocrine therapies due to ESR1 mutations.

Table 1: Competitive Binding Affinity (Ki) of Lasofoxifene and Comparators for ERα

| Compound | WT ERα Ki (nM) | Y537S ERα Ki (nM) | D538G ERα Ki (nM) |

| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 |

| Estradiol (E2) | 0.22 ± 0.11 | - | - |

| 4-Hydroxytamoxifen (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 |

| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |

Data compiled from in vitro competitive binding assays.

Table 2: In Vitro Anti-proliferative and Degradation Activity of Lasofoxifene

| Cell Line | ER Status | Parameter | IC50 Value (nM) |

| T47D | ER+ (WT) | ERα Degradation | 0.34 ± 0.10[1] |

| MCF-7 | ER+ (WT/Y537S) | E2-stimulated Proliferation | Effective reduction observed[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of SERMs like Lasofoxifene. Below are protocols for key experiments.

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (ER+, wild-type)

-

T47D (ER+, wild-type)

-

MCF-7 harboring ESR1 mutations (e.g., Y537S, D538G) can be used to study resistance mechanisms.

-

-

Culture Media:

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments evaluating estrogenic or anti-estrogenic effects, cells are typically cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for 48-72 hours prior to treatment to deplete endogenous steroids.

-

Competitive Binding Assay

This assay determines the binding affinity (Ki) of Lasofoxifene for the estrogen receptor.

-

Materials:

-

Purified ERα ligand-binding domain (LBD) of wild-type or mutant receptors.

-

[3H]-Estradiol (radioligand).

-

Varying concentrations of Lasofoxifene (competitor).

-

Binding buffer (e.g., 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, 1 mM DTT).

-

-

Procedure:

-

Incubate a constant concentration of purified ERα LBD (e.g., 5 nM) with a fixed concentration of [3H]-Estradiol (e.g., 10 nM) and varying concentrations of Lasofoxifene (e.g., 0.1 nM to 10 µM) in binding buffer.

-

Incubate the reaction mixture on ice for 1 hour to reach equilibrium.

-

Separate the bound from free radioligand using a suitable method, such as hydroxylapatite (HAP) slurry or filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of Lasofoxifene that inhibits 50% of [3H]-Estradiol binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

Cell Proliferation Assay

This assay measures the effect of Lasofoxifene on the proliferation of ER+ breast cancer cells.

-

Materials:

-

MCF-7 or T47D cells.

-

96-well plates.

-

Phenol red-free culture medium with charcoal-stripped FBS.

-

Lasofoxifene at various concentrations.

-

Estradiol (E2) as a proliferative stimulus.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 750 cells/well for MCF-7) in phenol red-free medium.[1]

-

Allow cells to attach for 24 hours.

-

Acclimate cells in charcoal-stripped FBS medium for 48 hours.[1]

-

Treat cells with varying concentrations of Lasofoxifene in the presence or absence of a fixed concentration of E2 (e.g., 1 nM).[1]

-

Incubate for a specified period (e.g., 5-7 days), with media and treatment changes every 2-3 days.

-

Assess cell proliferation using a cell viability reagent according to the manufacturer's instructions.

-

Determine the IC50 value of Lasofoxifene for the inhibition of E2-stimulated cell proliferation.

-

ERα Degradation Assay (In-Cell Western)

This assay quantifies the effect of Lasofoxifene on ERα protein levels.

-

Materials:

-

T47D cells.

-

96-well plates.

-

Lasofoxifene at various concentrations.

-

Primary antibody against ERα.

-

Fluorescently labeled secondary antibody.

-

DNA stain (for normalization).

-

-

Procedure:

-

Seed T47D cells in 96-well plates.

-

Treat cells with increasing concentrations of Lasofoxifene for 24 hours.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for ERα.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain with a DNA dye for cell number normalization.

-

Image the plate using a high-content imaging system or plate reader.

-

Quantify the fluorescence intensity of the secondary antibody and normalize it to the DNA stain intensity to determine the relative ERα levels.

-

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of Lasofoxifene to antagonize E2-mediated transcriptional activation of an estrogen response element (ERE).

-

Materials:

-

MCF-7 or T47D cells stably or transiently transfected with an ERE-luciferase reporter construct.

-

Lasofoxifene at various concentrations.

-

Estradiol (E2).

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the transfected cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of Lasofoxifene in the presence of a fixed concentration of E2.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of E2-induced luciferase activity by Lasofoxifene.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Lasofoxifene as an ERα Antagonist

Lasofoxifene, as a SERM, competitively binds to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from the conformation induced by estradiol. Specifically, the binding of Lasofoxifene repositions Helix 12 of the LBD, which sterically hinders the binding of coactivator proteins that are necessary for the transcriptional activation of estrogen-responsive genes. This blockade of coactivator recruitment leads to the repression of gene transcription and subsequent inhibition of cell proliferation.

References

Lasofoxifene Tartrate: An In-depth Technical Guide on its Impact on Uterine and Mammary Gland Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), demonstrates a distinct tissue-specific profile, acting as an estrogen receptor (ER) antagonist in the uterus and mammary gland. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effects of lasofoxifene tartrate on these tissues. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms. In uterine tissue, lasofoxifene exhibits minimal uterotrophic effects, with clinical studies showing a slight increase in endometrial thickness but no significant increase in the risk of endometrial hyperplasia or cancer. In mammary gland tissue, lasofoxifene has shown significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer. This guide synthesizes the available evidence to provide a thorough understanding of lasofoxifene's impact on these key tissues.

Introduction